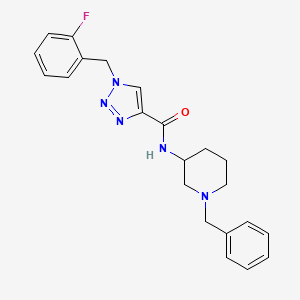![molecular formula C21H27BrN2O B6010092 2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol](/img/structure/B6010092.png)
2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRL-15572 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
BRL-15572 acts as a selective antagonist of GPR55, which is a member of the cannabinoid receptor family. This receptor is involved in various physiological processes, including pain perception, inflammation, and cancer cell proliferation. BRL-15572 binds to the GPR55 receptor and inhibits its activity, leading to a reduction in pain perception, inflammation, and cancer cell growth.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects, including a reduction in pain perception, inflammation, and cancer cell growth. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using BRL-15572 in lab experiments is its selectivity for GPR55, which allows for more precise targeting of this receptor. However, one limitation of using this compound is its potential off-target effects, which may lead to unintended physiological effects.
Future Directions
There are several potential future directions for research on BRL-15572, including its use in the treatment of various diseases, including cancer, pain, and inflammation. This compound may also be studied for its potential use in the development of new drugs that target GPR55 and other GPCRs. Additionally, further research may be conducted to better understand the mechanism of action of BRL-15572 and its potential off-target effects.
Synthesis Methods
The synthesis of BRL-15572 involves several steps, including the reaction of 4-bromophenol with benzyl(ethyl)amine, followed by the reaction of the resulting compound with piperidine and formaldehyde. The final product is then purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
BRL-15572 has been studied for its potential therapeutic applications, including its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a crucial role in various physiological processes, including neurotransmission, hormone secretion, and immune response. BRL-15572 has been shown to selectively inhibit the activity of the G protein-coupled receptor 55 (GPR55), which is involved in pain perception and inflammation. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
2-[[4-[benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O/c1-2-24(15-17-6-4-3-5-7-17)20-10-12-23(13-11-20)16-18-14-19(22)8-9-21(18)25/h3-9,14,20,25H,2,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJUIYSYAXNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide](/img/structure/B6010014.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)
![4-isobutyl-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B6010022.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6010034.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B6010035.png)
![1-tert-butyl-4-(3-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010053.png)
![4-chloro-2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B6010058.png)
![1-(2,2-dimethylpropyl)-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B6010063.png)
![7-(cyclopropylmethyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6010068.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(2-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanamide](/img/structure/B6010072.png)
![N-ethyl-6-[3-(methoxymethyl)-1-pyrrolidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6010088.png)

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6010110.png)